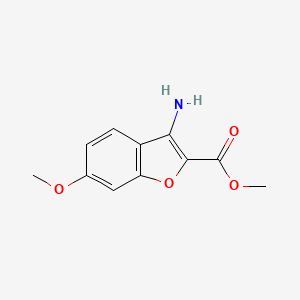
Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The unique structure of benzofuran makes it a valuable scaffold in drug discovery and development .
Preparation Methods
The synthesis of Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may include the use of transition-metal catalysis for the cyclization of aryl acetylenes . The reaction conditions often involve dehydrative cyclization or etherification processes .
Chemical Reactions Analysis
Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications in treating infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of cancer cells by interfering with cell division processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds also exhibit significant biological activities, but this compound is unique due to its specific substitution pattern, which may confer distinct biological properties .
Biological Activity
Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran core with an amino group at the 3-position and a methoxy group at the 6-position. This structural arrangement contributes to its reactivity and biological properties, making it a subject of various pharmacological studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Benzofuran Derivatives : The initial step involves synthesizing benzofuran derivatives through methods such as cyclization of appropriate precursors.
- Introduction of Functional Groups : The amino and methoxy groups are introduced via nucleophilic substitution or other organic reactions.
- Characterization : The synthesized compound is characterized using techniques like NMR spectroscopy and X-ray crystallography to confirm its structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have been tested against various strains of bacteria and fungi:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate | Antifungal | 100 |
| Methyl 5-chloro-1-benzofuran-2-carboxylate | Antibacterial | 50 - 200 |
| This compound | Pending further study | TBD |
These findings suggest that modifications in the benzofuran structure can enhance antimicrobial properties, indicating potential for developing new antibiotics.
Anticancer Activity
Recent studies have shown that methyl-substituted benzofurans have increased antiproliferative activity against various cancer cell lines. For example, compounds with a methyl group at the C–3 position demonstrated enhanced potency compared to their unsubstituted counterparts:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X (C–3 methyl) | A549 (lung cancer) | 0.06 - 0.17 |
| Compound Y (unsubstituted) | A549 | >0.20 |
The introduction of methoxy groups at specific positions on the benzofuran ring has also been correlated with improved anticancer efficacy.
Study on Anticancer Efficacy
A study published in MDPI assessed various benzofuran derivatives, including this compound, for their anticancer properties. The study utilized several cancer cell lines and reported that compounds with specific substitutions exhibited IC50 values ranging from <0.01 to 0.17 µM, indicating potent activity against cancer cells .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of benzofuran derivatives, revealing that certain compounds displayed significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi . The results highlighted the importance of structural modifications in enhancing biological activity.
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,12H2,1-2H3 |
InChI Key |
ARQKXIKFDJAMIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(O2)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















